Synthesis of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid: A Comprehensive Technical Guide
Synthesis of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic Acid: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of a robust and efficient synthetic pathway for (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, a key building block in contemporary drug discovery and development. The synthesis is strategically designed as a two-step process commencing with the amide coupling of 4-bromo-3-fluorobenzoic acid and cyclohexylamine, followed by a palladium-catalyzed Miyaura borylation. This document offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to replicate and optimize this synthesis. All methodologies are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Arylboronic Acids in Medicinal Chemistry
Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, primarily due to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] These compounds exhibit remarkable stability, low toxicity, and a high degree of functional group tolerance, making them ideal intermediates in the synthesis of complex molecules, particularly in the pharmaceutical industry.[2]
The target molecule, (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, incorporates several key structural features that are highly desirable in medicinal chemistry. The fluoro-substituted phenylboronic acid moiety provides a versatile handle for Suzuki-Miyaura coupling, enabling the construction of biaryl structures often found in pharmacologically active compounds. The cyclohexylcarbamoyl group can influence the molecule's lipophilicity and metabolic stability, and may participate in crucial binding interactions with biological targets. This guide delineates a reliable synthetic route to access this valuable compound.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The boronic acid functionality can be introduced via a borylation reaction on an appropriately functionalized aryl halide precursor. The amide bond can be formed through a standard coupling reaction between a carboxylic acid and an amine. This leads to the following retrosynthetic pathway:
Caption: Retrosynthetic analysis of the target molecule.
This strategy is advantageous as it utilizes readily available starting materials and employs well-established and high-yielding chemical transformations.
Synthetic Pathway and Experimental Protocols
The forward synthesis involves two primary steps:
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Step 1: Amide Coupling - Synthesis of N-Cyclohexyl-4-bromo-3-fluorobenzamide.
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Step 2: Miyaura Borylation - Synthesis of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid pinacol ester, followed by hydrolysis.
Caption: Overall synthetic workflow.
Step 1: Synthesis of N-Cyclohexyl-4-bromo-3-fluorobenzamide
The formation of the amide bond is achieved by coupling 4-bromo-3-fluorobenzoic acid with cyclohexylamine using a suitable coupling agent. 1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is an effective choice due to its high efficiency and ability to suppress side reactions.[3]
Experimental Protocol:
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To a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA) (2.5 eq).
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Cool the mixture to 0 °C in an ice bath.
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Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.
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Slowly add cyclohexylamine (1.05 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford N-cyclohexyl-4-bromo-3-fluorobenzamide as a solid.[4]
| Parameter | Value | Reference |
| Starting Material | 4-Bromo-3-fluorobenzoic acid | Commercial |
| Reagent | Cyclohexylamine | Commercial |
| Coupling Agent | HATU | [3] |
| Base | DIPEA | [3] |
| Solvent | DMF | [3] |
| Typical Yield | 85-95% | Estimated |
Step 2: Synthesis of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid
The conversion of the aryl bromide to the boronic acid is accomplished via a Miyaura borylation reaction.[5][6] This palladium-catalyzed cross-coupling reaction utilizes bis(pinacolato)diboron as the boron source to form a stable boronate ester intermediate, which is subsequently hydrolyzed to the desired boronic acid.[1][7]
Experimental Protocol:
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In a dry flask, combine N-cyclohexyl-4-bromo-3-fluorobenzamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (KOAc) (2.0 eq).
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Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq) to the flask.
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Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous 1,4-dioxane to the flask via syringe.
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Heat the reaction mixture to 80-90 °C and stir for 8-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.
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Cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
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Concentrate the filtrate under reduced pressure.
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The crude boronate ester can be hydrolyzed by dissolving it in a mixture of tetrahydrofuran (THF) and aqueous HCl (1 M) and stirring at room temperature for 1-2 hours.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude boronic acid by recrystallization or by washing with a suitable non-polar solvent to remove non-polar impurities.
| Parameter | Value | Reference |
| Starting Material | N-Cyclohexyl-4-bromo-3-fluorobenzamide | From Step 1 |
| Boron Source | Bis(pinacolato)diboron | [5] |
| Catalyst | PdCl₂(dppf) | [7] |
| Base | KOAc | [7] |
| Solvent | 1,4-Dioxane | [7] |
| Typical Yield | 70-85% | Estimated |
Characterization Data
The final product, (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid, should be characterized by standard analytical techniques to confirm its identity and purity.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₇BFNO₃ | |
| Molecular Weight | 265.09 g/mol | |
| Appearance | White to off-white solid | Expected |
| ¹H NMR | Consistent with structure | [8] |
| ¹³C NMR | Consistent with structure | [8] |
| ¹¹B NMR | δ 28-33 ppm (broad singlet) | [9] |
| ¹⁹F NMR | Consistent with structure | [8] |
| Mass Spectrometry | [M+H]⁺ or [M-H]⁻ consistent with MW | Expected |
Note: Specific NMR chemical shifts will be dependent on the solvent used. The ¹H NMR spectrum is expected to show signals for the aromatic protons, the cyclohexyl protons, the amide N-H proton, and a broad singlet for the B(OH)₂ protons.[8]
Safety and Handling
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4-Bromo-3-fluorobenzoic acid: Corrosive. Causes severe skin burns and eye damage.
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Cyclohexylamine: Flammable liquid and vapor. Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage.
-
HATU: May cause an allergic skin reaction.
-
DIPEA: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.
-
Bis(pinacolato)diboron: Skin and eye irritant.
-
Palladium catalysts: May be harmful if swallowed or inhaled. Handle in a well-ventilated area.
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1,4-Dioxane: Flammable liquid and vapor. Suspected of causing cancer.
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of (5-(Cyclohexylcarbamoyl)-2-fluorophenyl)boronic acid. By leveraging a robust amide coupling followed by a well-established Miyaura borylation, this valuable building block can be accessed in good yields from commercially available starting materials. The provided protocols and technical insights are intended to empower researchers in the fields of medicinal chemistry and drug discovery to efficiently synthesize this and related compounds for their research endeavors.
References
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]
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Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]
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Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
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Saeed, A., Khera, R. A., Abbas, N., & Flörke, U. (2008). N-Cyclohexyl-3-fluorobenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2377. [Link]
-
Miyaura Borylation. ResearchGate. [Link]
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Sikorski, D., Leśniak, S., & Gierczyk, B. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2005. [Link]
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Boronic acid synthesis by hydrolysis. Organic Chemistry Portal. [Link]
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Pinto, R., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(9), 223. [Link]
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